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Cat. No.: B129310
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Introduction

Menthyl anthranilate is an aromatic ester recognized for its characteristic grape-like aroma
and flavor.[1][2] It is a key component in the formulation of artificial grape flavors and is also
found naturally in Concord grapes and a variety of other fruits and flowers.[1][2] Chemically, it is
the methyl ester of N-methylanthranilic acid. This document provides detailed application notes
and protocols for the use of menthyl anthranilate as a flavoring agent in food science
research, addressing its sensory properties, analytical quantification, and stability. Menthyl
anthranilate is generally recognized as safe (GRAS) for its intended use as a flavoring
substance in food.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of menthyl anthranilate is
essential for its effective application in food systems.
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Property Value Reference
Chemical Formula C15H21NO2

Molar Mass 247.33 g/mol

Appearance Colorless to pale yellow liquid [1]

Fruity, grape-like, with floral
Odor [1][2]
and sweet notes

Sweet, fruity, Concord grape-
Taste like with musty and berry [1]

nuances at 25 ppm.

Boiling Point 256 °C (decomposes)

Melting Point <25°C

Very slightly soluble in water;
" soluble in ethanol and
Solubility . ) [1]
propylene glycol; insoluble in

paraffin oil.

Sensitive to air and light.
Stability Stable under recommended [3114]

storage conditions.

Applications in Food and Beverage Products

Menthyl anthranilate is widely used to impart a characteristic grape flavor in a variety of food
and beverage products. Its versatility allows for its use in other fruit flavor profiles as well.

Recommended Usage Levels

The following table summarizes typical usage levels of menthyl anthranilate in various food
and beverage applications. These levels can be adjusted based on the desired flavor intensity
and the food matrix.
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Food/Beverage Category Typical Usage Level (ppm)
Beverages (e.g., grape soda) 10-50

Hard Candy 200 - 400

Chewing Gum 500 - 1500

Gelatins and Puddings 50 - 150

Baked Goods 30 - 100

Ice Cream and Dairy Products 40 - 120

Flavor Formulations

Menthyl anthranilate is often used in combination with other flavoring substances to create a
well-rounded and authentic grape flavor. Patent literature provides some examples of its use in
flavor compositions. For instance, it can be blended with other anthranilate esters and
aldehydes to create complex fruit profiles.[5] Schiff bases formed between menthyl
anthranilate and aldehydes are also utilized in perfumery and can contribute to flavor profiles.

[1]

Experimental Protocols
Analytical Quantification: High-Performance Liquid
Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the quantification of menthyl
anthranilate in beverages.

Objective: To determine the concentration of menthyl anthranilate in a liquid food matrix.
Materials:

e High-Performance Liquid Chromatography (HPLC) system with a UV detector

o C18 reversed-phase column (e.g., Nova-Pak C18, 4 um, 3.9 x 150 mm)

o Menthyl anthranilate standard (=98% purity)
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Acetonitrile (HPLC grade)

Potassium dihydrogen phosphate (KH2POa4)

Orthophosphoric acid

Deionized water

Syringe filters (0.45 pm)
Procedure:

o Mobile Phase Preparation: Prepare a mobile phase consisting of a 40:60 (v/v) mixture of
acetonitrile and 0.025 M KH2POa4 buffer. Adjust the pH of the buffer to 3.00 with
orthophosphoric acid. Filter the mobile phase through a 0.45 um filter and degas before use.

o Standard Solution Preparation: Prepare a stock solution of menthyl anthranilate (e.g., 1000
pg/mL) in methanol. From the stock solution, prepare a series of working standards with
concentrations ranging from 0.1 to 20 pg/mL by diluting with the mobile phase.

e Sample Preparation:
o For carbonated beverages, degas the sample by sonication or vigorous stirring.

o Dilute the sample with the mobile phase to bring the expected concentration of menthyl
anthranilate within the range of the calibration curve.

o Filter the diluted sample through a 0.45 um syringe filter into an HPLC vial.
o HPLC Analysis:
o Set the HPLC system parameters:
= Flow rate: 1.0 mL/min
» |njection volume: 20 uL

= Column temperature: 30 °C
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» UV detection wavelength: 220 nm
o Inject the prepared standards and samples onto the HPLC system.

o Data Analysis:

o Construct a calibration curve by plotting the peak area of the menthyl anthranilate
standards against their known concentrations.

o Determine the concentration of menthyl anthranilate in the samples by comparing their
peak areas to the calibration curve.

Quantitative Data from Literature: A study using a similar HPLC method for methyl anthranilate
in nonalcoholic beverages reported assay values ranging from 0.35 to 16.6 pg/mL.[6] The limit
of quantitation was 0.00417 pug/mL, and the limit of detection was 0.00125 pg/mL.[6]

Sensory Evaluation: Triangle Test

This protocol outlines a triangle test to determine if a perceptible difference in flavor exists
between a control sample and a sample containing menthyl anthranilate.

Objective: To determine if the addition of menthyl anthranilate at a specific concentration
creates a perceivable flavor difference in a food product.

Materials:

» Food or beverage base (e.g., water, sugar solution, unflavored gelatin)
e Menthyl anthranilate

« ldentical, opaque, and odor-free sample cups

o Random three-digit codes

e Sensory panelists (minimum of 24)

e Sensory evaluation booths with controlled lighting and ventilation

Procedure:
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e Sample Preparation:

(¢]

Prepare a control sample (A) of the food or beverage base.

[¢]

Prepare a test sample (B) by adding a specific concentration of menthyl anthranilate to
the same base.

[¢]

For each panelist, present three samples in a randomized order: two identical samples
and one different sample (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

[¢]

Label each sample cup with a unique three-digit random code.
e Sensory Evaluation:
o Instruct panelists to taste the samples from left to right.
o Ask panelists to identify the sample that is different from the other two.
o Provide water for rinsing between samples.
o Data Analysis:
o Count the total number of correct identifications.

o Use a statistical table for triangle tests (based on the number of panelists and the number
of correct responses) to determine if the difference is statistically significant (typically at p
< 0.05).

Detection Threshold Data: The detection threshold of a flavor compound is the lowest
concentration at which it can be perceived. This can vary significantly depending on the food
matrix.
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. Detection Threshold of
Matrix ] Reference
Methyl Anthranilate (pg/L)

Water 1.0-8.1 [7]

i Significantly higher than in
Model Wine [7]
water

Significantly higher than in
Wine g yg [7]
water

Stability of Menthyl Anthranilate

The stability of menthyl anthranilate is a critical factor in its application in food products, as
degradation can lead to loss of flavor and the development of off-notes.

Factors Affecting Stability

o Light: Menthyl anthranilate is sensitive to light and can undergo photodegradation.[8][9]

o Oxidation: As an aromatic amine, it is susceptible to oxidation, which can be accelerated by

exposure to air.[3]

e pH: The stability of esters like menthyl anthranilate can be influenced by pH, with
hydrolysis occurring under acidic or alkaline conditions.

o Temperature: High temperatures during processing and storage can accelerate degradation
reactions.

Quantitative Stability Data

A study on the degradation of methyl anthranilate (a structurally similar compound) by H202/UV
irradiation showed that it undergoes direct photolysis under UVC and UVB irradiation, and its
degradation is accelerated in the presence of H202.[8][9] The presence of chloride ions can
increase the photodegradation rate, while carbonate can inhibit it.[8][9]

Visualizations
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General Workflow for Menthyl Anthranilate Analysis in
Food
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Click to download full resolution via product page

Caption: Workflow for the quantification of menthyl anthranilate in food and beverage
samples using HPLC.

Flavor Perception Signaling Pathway

Detailed scientific literature specifically identifying the olfactory and taste receptors that bind to
menthyl anthranilate and the subsequent signaling cascade is not currently available.
Olfaction and taste are generally mediated by G-protein coupled receptors (GPCRS). For
olfaction, the binding of an odorant to an olfactory receptor (OR) on an olfactory sensory
neuron initiates a signaling cascade, typically involving the activation of adenylyl cyclase, an
increase in cyclic AMP (cCAMP), and the opening of cyclic nucleotide-gated ion channels,
leading to neuron depolarization and signal transmission to the brain. For taste, sweet, umami,
and bitter tastes are mediated by taste receptors (TASRS), which are also GPCRs. The binding
of a tastant activates a G-protein, leading to the activation of phospholipase C, an increase in
inositol triphosphate (IP3), the release of intracellular calcium, and ultimately neurotransmitter
release to afferent nerve fibers.

Due to the lack of specific receptor information for menthyl anthranilate, a detailed and
accurate signaling pathway diagram cannot be provided at this time without resorting to
speculation. Further research is required to elucidate the specific molecular interactions of
menthyl anthranilate with olfactory and taste receptors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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